5-Chloro-2-cyclopropylbenzaldehyde

Description

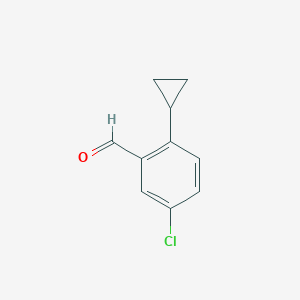

5-Chloro-2-cyclopropylbenzaldehyde (C₁₀H₉ClO) is a benzaldehyde derivative featuring a chlorine atom at the 5-position and a cyclopropyl group at the 2-position of the aromatic ring. This compound combines the electron-withdrawing effect of chlorine with the unique steric and electronic properties of the cyclopropyl substituent. The aldehyde functional group at the para position relative to the cyclopropyl group enables diverse reactivity, making it a valuable intermediate in organic synthesis.

Propriétés

Formule moléculaire |

C10H9ClO |

|---|---|

Poids moléculaire |

180.63 g/mol |

Nom IUPAC |

5-chloro-2-cyclopropylbenzaldehyde |

InChI |

InChI=1S/C10H9ClO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 |

Clé InChI |

GWUAVBIESPLGGK-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2=C(C=C(C=C2)Cl)C=O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the cyclopropyl group onto a chlorinated benzaldehyde derivative or vice versa. The key challenge is the selective functionalization of the aromatic ring and the aldehyde group without undesired side reactions.

Method 1: Bromination, Sandmeyer Chlorination, and Formylation (Patent AU2020467086B2)

A patented method describes a multi-step synthesis starting from 2,3-dihydrobenzofuran-7-amine, involving:

- Step 1: Selective dibromination of 2,3-dihydrobenzofuran-7-amine to obtain 4,6-dibromo-2,3-dihydrobenzofuran-7-amine.

- Step 2: Sandmeyer reaction for chlorination, converting the dibromo derivative to 4,6-dibromo-7-chloro-2,3-dihydrobenzofuran.

- Step 3: Selective removal of bromine atoms using a strong base, followed by formylation to introduce the aldehyde group.

This route emphasizes mild reaction conditions, readily available raw materials, and suitability for large-scale industrial production, achieving an overall yield exceeding 50%. The formylation step introduces the aldehyde functionality at the desired position.

Following this, 4-cyclopropylbenzaldehyde is introduced via a controlled addition in tetrahydrofuran, followed by extraction and purification to isolate the target compound.

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Selective dibromination | Bromination reagent, controlled temp | 4,6-dibromo intermediate |

| 2 | Sandmeyer chlorination | NaNO2, CuCl, HCl, 0-5°C | 4,6-dibromo-7-chloro derivative |

| 3 | Debromination and formylation | Strong base, formylation reagent | Target aldehyde formed, >50% yield |

This method is notable for its short synthetic route and industrial feasibility.

Method 2: Alkylation and Cyclization from Methyl 5-Chloro-2-hydroxybenzoate (Research Article PMC4479288)

Another approach involves the synthesis of benzaldehyde intermediates from methyl 5-chloro-2-hydroxybenzoate through:

- Alkylation: Using 3-bromo-2-methylprop-1-ene under microwave-assisted conditions to improve yield (up to 81%) and reduce reaction time.

- Claisen Rearrangement: Heating the alkylated intermediate in N-methylpyrrolidone (NMP) at 200 °C for 8 hours to rearrange the structure.

- Cyclization: Refluxing in 95% formic acid to form the dihydrobenzofuran scaffold.

This sequence leads to intermediates suitable for further transformation to this compound derivatives. The use of microwave-assisted alkylation and optimized cyclization conditions improves efficiency and yield.

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Nucleophilic substitution | 3-bromo-2-methylprop-1-ene, acetone, microwave (80 °C, 1.5 h) | 81 |

| Claisen Rearrangement | Thermal rearrangement | NMP, 200 °C, 8 h | 65 |

| Cyclization | Acid-promoted cyclization | 95% formic acid, reflux | Excellent yield |

This method is particularly useful for synthesizing complex benzaldehyde derivatives with cyclopropyl-like side chains.

Method 3: Direct Condensation of Cyclopropylamine with 5-Chloro-2-substituted Benzaldehydes (Patent US20150094492A1)

This method involves:

- Reacting cyclopropylamine with 5-chloro-2-isopropylbenzaldehyde or related derivatives to form imines.

- Subsequent reduction or hydrogenation to yield N-substituted cyclopropylbenzylamines.

Though focused on amine derivatives, the initial condensation step with 5-chloro-2-substituted benzaldehydes is relevant to preparing the aldehyde intermediate. The process can be carried out with or without removal of water formed during the reaction, using water-binding agents or apparatus for water removal to drive the equilibrium.

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Imine formation | Condensation | Cyclopropylamine, 5-chloro-2-substituted benzaldehyde, solvent (toluene) | >95 (imine isolated) |

| Reduction | Hydrogenation | Catalysts, variable pressure and temperature | High yields |

This approach offers high yields (>95%) for imine intermediates and is adaptable to various substituted benzaldehydes.

Comparative Analysis of Preparation Methods

| Aspect | Method 1 (Patent AU2020467086B2) | Method 2 (PMC4479288) | Method 3 (Patent US20150094492A1) |

|---|---|---|---|

| Starting Material | 2,3-Dihydrobenzofuran-7-amine | Methyl 5-chloro-2-hydroxybenzoate | 5-Chloro-2-isopropylbenzaldehyde |

| Key Reactions | Dibromination, Sandmeyer chlorination, formylation | Alkylation (microwave), Claisen rearrangement, acid cyclization | Imine formation and hydrogenation |

| Reaction Conditions | Mild temperature, controlled pH, strong base | Microwave heating, high temperature for rearrangement | Variable pressure, catalytic hydrogenation |

| Yield | >50% overall | Alkylation 81%, rearrangement 65%, cyclization excellent | >95% for imine intermediate |

| Scalability | Suitable for large-scale industrial production | Laboratory scale, microwave-assisted | Suitable for industrial scale |

| Advantages | Short route, mild conditions, low cost | Improved yield via microwave, efficient cyclization | High yield, simple condensation and reduction |

| Limitations | Multi-step, requires selective bromination | High temperature step, longer reaction times | Focused on amine derivatives, not direct aldehyde synthesis |

Summary and Recommendations

- Method 1 is recommended for industrial-scale synthesis due to its mild conditions, use of readily available raw materials, and good overall yield.

- Method 2 offers improved laboratory-scale efficiency with microwave-assisted alkylation and is suitable when complex benzaldehyde intermediates are required.

- Method 3 provides a high-yield route for preparing cyclopropyl-substituted benzylamine derivatives, with the initial aldehyde condensation step relevant for aldehyde preparation.

The choice of method depends on the scale, available starting materials, and desired purity. For direct preparation of this compound, the first method offers a balanced approach between yield and operational simplicity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-cyclopropylbenzoic acid.

Reduction: Formation of 5-chloro-2-cyclopropylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-Chloro-2-cyclopropylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of substituted benzaldehydes on biological systems. It may also be used in the development of new bioactive molecules .

Medicine: Research has shown potential antitumor activity of derivatives of this compound. These derivatives are being explored for their efficacy in treating various types of cancer .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-cyclopropylbenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-2-cyclopropylbenzaldehyde with three key analogs, emphasizing substituent effects on reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Electronic Effects: The cyclopropyl group in this compound acts as an electron donor via conjugation, contrasting with the electron-withdrawing -Cl. This creates a polarized aromatic system, favoring electrophilic substitutions at specific positions. In 5-Chloro-2-hydroxybenzaldehyde, the -OH group enhances solubility in polar solvents and enables hydrogen-bond-directed reactions (e.g., Schiff base formation), which are absent in the cyclopropyl analog.

Steric Influence :

- The cyclopropyl group introduces significant steric hindrance, reducing reaction rates in nucleophilic additions compared to smaller substituents like -F or -OCH₃.

Applications :

- This compound ’s lipophilicity makes it suitable for agrochemical precursors requiring membrane permeability.

- 5-Chloro-2-hydroxybenzaldehyde is prioritized in drug synthesis (e.g., antimicrobial agents) due to its hydrogen-bonding capability.

Research Insights and Limitations

- Thermal Stability: Cyclopropyl-containing benzaldehydes exhibit higher thermal stability compared to fluoro or nitro derivatives, as noted in analogous studies.

- Gaps in Data : Direct experimental data on this compound are sparse; inferences rely on substituent trends from related compounds.

Activité Biologique

5-Chloro-2-cyclopropylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capabilities, and other pharmacological effects as reported in various studies.

This compound has the molecular formula and a molecular weight of approximately 180.63 g/mol. The compound features a chloro substituent at the second position and a cyclopropyl group attached to the benzaldehyde moiety, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl |

| Molecular Weight | 180.63 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives synthesized from this compound. A notable study involved the synthesis of Schiff bases derived from this compound, which were tested against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity.

Case Study: Antimicrobial Screening

In a study published in the Journal of Scientific Research, compounds derived from this compound were screened using the agar diffusion method against gram-positive and gram-negative bacteria. The results are summarized in Table 2.

Table 2: Antimicrobial Activity of Synthesized Compounds

| Compound Name | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| E-N-(5-Chloro-2-cyclopropylbenzylidene) aryl amine | Moderate | Moderate |

| E-N-(5-Chloro-2-cyclopropylbenzylidene) Fluoro amine | Excellent | Moderate |

| E-N-(5-Chloro-2-cyclopropylbenzylidene) 2-Nitro 4-Chloro amine | Excellent | Moderate |

The study concluded that compounds with additional functional groups showed enhanced activity, suggesting that structural modifications can significantly impact biological efficacy .

Antioxidant Activity

Another important aspect of this compound is its potential antioxidant activity. In a separate study, various derivatives were evaluated using the DPPH radical scavenging method, which measures the ability of compounds to act as antioxidants.

Results Summary

The antioxidant activity was quantified, revealing that some derivatives had superior scavenging abilities compared to ascorbic acid, a well-known antioxidant.

Table 3: Antioxidant Activity Results

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound A (1-(5-Chloro-2-hydroxyphenyl)-4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one) | 88.6 |

| Compound B (1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) | 87.7 |

| Compound C (1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one) | 78.6 |

This indicates that modifications to the benzaldehyde structure can enhance antioxidant properties significantly .

Other Biological Activities

In addition to antimicrobial and antioxidant activities, this compound has been associated with various other biological effects including:

- Anti-inflammatory properties : Some studies suggest potential applications in reducing inflammation.

- Anticancer effects : Preliminary data indicate possible cytotoxic effects against certain cancer cell lines.

These findings highlight the versatility of this compound in pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.